molecular formula C12H12N6S2 B2925054 1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene CAS No. 355430-48-7

1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene

Cat. No.: B2925054
CAS No.: 355430-48-7
M. Wt: 304.39
InChI Key: PAZRPGAWBXLEAJ-UHFFFAOYSA-N
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Description

“1,4-bis(((4H-1,2,4-triazol-3-yl)thio)methyl)benzene” is a chemical compound that is expected to act as a tetradentate ligand to form low and multi-dimensional polymers with metal atoms . The molecule is completed by inversion symmetry .


Molecular Structure Analysis

The asymmetric unit of the title compound comprises half the organic species and one water molecule . The dihedral angle between the 1,2,4-triazole ring and the central benzene ring is 32.2° . The water molecules form O-H⋯N hydrogen bonds with N-atom acceptors of the triazole rings .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as 1,2,4-triazole benzoic acid hybrids have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 212.21 and a predicted density of 1.42±0.1 g/cm3 . The boiling point is predicted to be 485.7±55.0 °C .

Properties

IUPAC Name

5-[[4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S2/c1-2-10(6-20-12-14-8-16-18-12)4-3-9(1)5-19-11-13-7-15-17-11/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZRPGAWBXLEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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